2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 921493-14-3
VCID: VC4225679
InChI: InChI=1S/C19H24N4O3S/c1-26-16-9-7-14(8-10-16)20-17(24)11-15-12-27-19(22-15)23-18(25)21-13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,20,24)(H2,21,22,23,25)
SMILES: COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3
Molecular Formula: C19H24N4O3S
Molecular Weight: 388.49

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide

CAS No.: 921493-14-3

Cat. No.: VC4225679

Molecular Formula: C19H24N4O3S

Molecular Weight: 388.49

* For research use only. Not for human or veterinary use.

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide - 921493-14-3

Specification

CAS No. 921493-14-3
Molecular Formula C19H24N4O3S
Molecular Weight 388.49
IUPAC Name 2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C19H24N4O3S/c1-26-16-9-7-14(8-10-16)20-17(24)11-15-12-27-19(22-15)23-18(25)21-13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,20,24)(H2,21,22,23,25)
Standard InChI Key UEKYWBSEUYYYBP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3

Introduction

Overview of the Compound

IUPAC Name: 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide

Molecular Formula: C19H21N3O2S

Molecular Weight: 357.45 g/mol

CAS Number: Not specified in the available data.

The compound's structure features a thiazole ring, a cyclohexylureido group, and a methoxyphenyl acetamide moiety, which contribute to its potential pharmacological properties.

Synthesis

The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide typically involves several key steps:

  • Formation of the Thiazole Ring: This is achieved through the Hantzsch thiazole synthesis, where α-haloketones are condensed with thioamides under acidic conditions.

  • Introduction of the Cyclohexylureido Group: Cyclohexyl isocyanate reacts with an amine on the thiazole ring, forming the cyclohexylureido moiety.

  • Acetamide Formation: The final step involves acylation with 4-methoxybenzoyl chloride under basic conditions to yield the target compound.

Table 1: Synthetic Steps Overview

StepReaction TypeKey Reagents
1Condensationα-haloketones, thioamides
2ReactionCyclohexyl isocyanate, amine
3Acylation4-methoxybenzoyl chloride

Biological Activity

Research indicates that compounds with similar structures may exhibit various biological activities, including:

  • Antimicrobial Activity: Potential effectiveness against bacterial and fungal strains.

  • Anti-inflammatory Properties: May modulate inflammatory pathways due to structural similarities with known anti-inflammatory agents.

  • Enzyme Inhibition: The thiazole ring may interact with specific enzymes, influencing their activity and offering therapeutic potential.

Mechanism of Action

The mechanism of action likely involves binding to specific molecular targets within biological systems. The thiazole ring and methoxyphenyl group are believed to play crucial roles in this interaction.

Applications

Due to its unique structure and potential biological activities, this compound has several applications:

  • Medicinal Chemistry: As a candidate for drug development targeting various diseases.

  • Material Science: Potential use in developing new materials with specific functionalities due to its unique chemical properties.

Table 3: Potential Applications

Application AreaDescription
Medicinal ChemistryDrug development for antimicrobial or anti-inflammatory agents
Material ScienceDevelopment of new functional materials

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